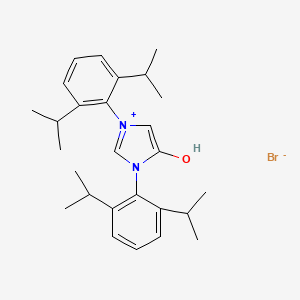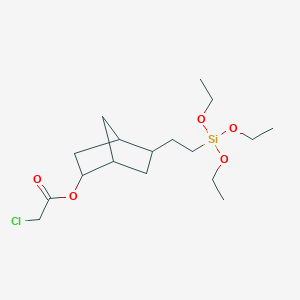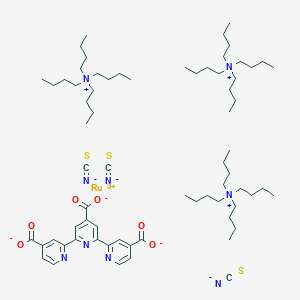
4-Hydroxy-bis(2,6-diisopropylphenyl)-imidazolium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-bis(2,6-diisopropylphenyl)-imidazolium bromide, also known as 4-HBI, is a bromo-imidazolium ionic liquid that has recently been gaining attention in scientific research. It is a relatively new compound, synthesized in 2012, and is used mainly in the form of its salt, 4-HBIBr. This compound has a wide range of applications, from being used as a solvent in organic synthesis to being used as a catalyst in various reactions. It is also used in the production of polymers, and as an electrolyte in electrochemical cells.
Aplicaciones Científicas De Investigación
4-Hydroxy-bis(2,6-diisopropylphenyl)-imidazolium bromide has been found to have a wide range of applications in scientific research. It has been used as a solvent in organic synthesis, as a catalyst in various reactions, and as an electrolyte in electrochemical cells. It has also been used in the production of polymers, and as a reagent in the synthesis of other compounds. This compound has also been studied for its potential use in drug delivery systems and as a surfactant.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-bis(2,6-diisopropylphenyl)-imidazolium bromide is not yet fully understood. However, it is believed that the bromo-imidazolium ionic liquid is able to interact with the substrate molecules of a reaction in order to facilitate the reaction. It is also believed that the bromide ion is able to act as a Lewis acid, which helps to increase the reactivity of the substrate molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been studied in detail. However, it is believed that this compound is able to interact with various biological molecules, such as proteins and lipids, in order to facilitate the reaction of these molecules. It is also believed that this compound is able to interact with enzymes, which may lead to changes in enzyme activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Hydroxy-bis(2,6-diisopropylphenyl)-imidazolium bromide has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is non-toxic and non-flammable. It is also a good solvent for many organic compounds, and it has a high boiling point, which makes it suitable for use in high-temperature reactions. However, there are some limitations to the use of this compound in laboratory experiments. It is a relatively expensive compound, and it is not soluble in water, which makes it difficult to use in aqueous solutions.
Direcciones Futuras
There are many potential future directions for the use of 4-Hydroxy-bis(2,6-diisopropylphenyl)-imidazolium bromide in scientific research. It could be used in the development of new drug delivery systems, or as a reagent in the synthesis of other compounds. It could also be used as a surfactant in various applications, such as the production of polymers or the synthesis of organic compounds. Additionally, it could be used as an electrolyte in electrochemical cells, or as a catalyst in various reactions. Finally, further research could be done to understand the biochemical and physiological effects of this compound, and to develop more efficient methods of synthesis.
Métodos De Síntesis
4-Hydroxy-bis(2,6-diisopropylphenyl)-imidazolium bromide is synthesized by a two-step process. In the first step, a base-catalyzed reaction of 2,6-diisopropylphenol with an imidazole derivative is used to form the imidazolium salt. In the second step, the imidazolium salt is reacted with bromine to form the bromo-imidazolium salt, 4-Hydroxy-bis(2,6-diisopropylphenyl)-imidazolium bromideBr. This is the most common method of synthesis for this compound, and it has been found to be an efficient and cost-effective method.
Propiedades
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium-4-ol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O.BrH/c1-17(2)21-11-9-12-22(18(3)4)26(21)28-15-25(30)29(16-28)27-23(19(5)6)13-10-14-24(27)20(7)8;/h9-20H,1-8H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKWIWDCJOJPIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=[N+](C=C2O)C3=C(C=CC=C3C(C)C)C(C)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Calix[6]quinone](/img/structure/B6292416.png)




![Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate](/img/structure/B6292447.png)



![Methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B6292484.png)


